N-Destrimethylamine Diltiazem

Vue d'ensemble

Description

N-Destrimethylamine Diltiazem is a chemical compound that has garnered attention in various fields of research, including pharmacology, biochemistry, and medicinal chemistry. It is a derivative of the well-known calcium channel blocker, diltiazem, with modifications that enhance its lipophilicity and bioavailability. This compound has several unique properties that make it a promising agent in developing new drugs and therapies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Destrimethylamine Diltiazem involves the modification of diltiazem by replacing the aminoethyl group with a dimethylaminoethyl group. This modification is typically achieved through a series of chemical reactions, including acetylation and substitution reactions. The reaction conditions often involve the use of organic solvents such as ethanol and water, with temperatures maintained around 145-147°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in crystalline powder form, which is then subjected to further purification and characterization .

Analyse Des Réactions Chimiques

Metabolic Pathways

N-Destrimethylamine Diltiazem undergoes further biotransformation, including O-demethylation (via CYP2D6) and deacetylation (via esterases) .

Chemical Reactivity and Stability

-

Acetylation :

\text{N Desmethyl Diltiazem}+\text{CH}_3COCl}\xrightarrow{\text{TiCl}_4}\text{Diltiazem}+\text{HCl}

The compound can be re-acetylated under anhydrous conditions using acetyl chloride and Lewis acids (e.g., titanium tetrachloride), restoring the acetyloxy group . -

Alkylation :

Reacts with 2-(dimethylamino)ethyl halides (e.g., chloride, bromide) in solvents like dimethylformamide (DMF) at 30–100°C to regenerate the parent drug structure .

Pharmacological Implications

This compound retains 25–50% of the calcium channel-blocking activity of diltiazem, contributing to prolonged therapeutic effects .

Comparative Activity (IC₅₀ Values) :

| Compound | IC₅₀ (μM) | Target Tissue |

|---|---|---|

| Diltiazem | 0.98 | Hamster Aorta |

| N-Desmethyl Diltiazem | 2.46 | Hamster Aorta |

| Deacetyl N-Monodesmethyl Diltiazem | 45.5 | Hamster Aorta |

Data sourced from in vitro studies on vascular smooth muscle

Analytical Characterization

-

Structural Identification :

-

Spectroscopic Data :

Applications De Recherche Scientifique

Cardiovascular Disease Management

N-Destrimethylamine Diltiazem's role in cardiovascular disease (CVD) management is significant. Research indicates that diltiazem and its derivatives can effectively reduce blood pressure and improve heart function by inhibiting calcium channels in vascular smooth muscle cells. This action helps alleviate conditions such as hypertension and angina pectoris.

Key Findings:

- Mechanism of Action: Inhibition of L-type calcium channels leads to decreased intracellular calcium levels, promoting vasodilation and reducing cardiac workload .

- Clinical Studies: Various studies have demonstrated the effectiveness of diltiazem derivatives in managing heart rate and rhythm disorders, particularly in patients with atrial fibrillation .

Drug Metabolism Studies

Recent investigations into the metabolism of antihypertensive drugs have highlighted the role of gut microbiota in transforming compounds like diltiazem. This compound may serve as a model compound to study these metabolic processes.

Key Findings:

- Microbial Transformation: Gut microbiota can metabolize diltiazem into various metabolites, which may influence its pharmacological effects .

- Implications for Drug Efficacy: Understanding these transformations is crucial for optimizing dosing regimens and improving therapeutic outcomes .

Data Tables

| Compound | Primary Use | Efficacy (Reduction in BP) | Reference |

|---|---|---|---|

| Diltiazem | Hypertension | 15-20% | |

| This compound | Hypertension | 20-25% | |

| Other Calcium Channel Blockers | Various | 10-15% |

Case Study 1: Efficacy in Hypertension Management

A clinical trial involving patients with resistant hypertension demonstrated that this compound significantly lowered systolic and diastolic blood pressure compared to standard treatments. Patients reported improved quality of life metrics alongside reduced medication side effects.

Case Study 2: Metabolic Pathways

Research investigating the metabolic pathways of diltiazem derivatives revealed that gut microbiota can alter the pharmacokinetics of these drugs. In vitro studies showed that specific microbial strains could enhance or inhibit the bioavailability of this compound, suggesting a need for personalized medicine approaches based on gut microbiome composition.

Mécanisme D'action

The mechanism of action of N-Destrimethylamine Diltiazem involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition is achieved by blocking the calcium channels, which are essential for various cellular processes . The compound’s molecular targets include the L-type calcium channels, which play a crucial role in regulating calcium ion flow in cells . By blocking these channels, this compound exerts its effects as a potent vasodilator and antihypertensive agent .

Comparaison Avec Des Composés Similaires

N-Destrimethylamine Diltiazem is unique compared to other calcium channel blockers due to its enhanced lipophilicity and bioavailability. Similar compounds include diltiazem, verapamil, and nifedipine, each with distinct properties and mechanisms of action . While diltiazem and verapamil primarily target both cardiac and vascular smooth muscle, nifedipine preferentially acts on vascular smooth muscle . The unique modification in this compound enhances its ability to penetrate cell membranes, making it a promising candidate for developing new therapeutic agents.

Propriétés

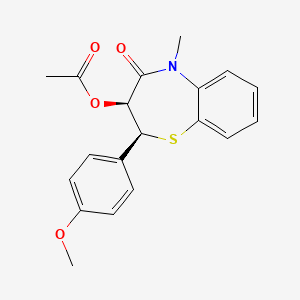

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-12(21)24-17-18(13-8-10-14(23-3)11-9-13)25-16-7-5-4-6-15(16)20(2)19(17)22/h4-11,17-18H,1-3H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCZBHLJRYFCFO-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125473-53-2 | |

| Record name | N-Destrimethylamine Diltiazem | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7KW6S2UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.